molecular formula C10H14N4O2S B2834286 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide CAS No. 866131-73-9

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide

Cat. No.: B2834286
CAS No.: 866131-73-9
M. Wt: 254.31
InChI Key: CMMYGLTVCGHZMN-UHFFFAOYSA-N
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Description

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide is a chemical compound designed for research and development applications. This molecule is built upon a 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure known to be of significant interest in medicinal chemistry and drug discovery. The core pyrazolopyridine structure is a nitrogen-containing heterocycle, and related compounds have been extensively studied for their diverse biological activities and their role as key intermediates in synthetic organic chemistry . The specific addition of a methanesulfonamide functional group at the 3-position of the pyrazolopyridine ring system suggests potential for this compound to be utilized in the exploration of structure-activity relationships (SAR), particularly in the development of kinase inhibitors or other biologically relevant small molecules. Researchers may employ this chemical as a versatile building block for the synthesis of more complex derivatives or as a reference standard in analytical studies. Its molecular framework is characterized by a planar configuration, which can be critical for interactions with biological targets . As with all our fine chemicals, this product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-6-5-7(2)11-10-8(6)9(12-14(10)3)13-17(4,15)16/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMYGLTVCGHZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine structures exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide displayed cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial for treating inflammatory diseases . The mechanism involves the modulation of signaling pathways associated with inflammation.

Neuropharmacology

2.1 Neuroprotective Properties

Recent studies suggest that pyrazolo[3,4-b]pyridine derivatives can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to enhance neuronal survival in models of oxidative stress . This suggests potential applications in developing treatments for neurodegenerative conditions.

Synthetic Applications

3.1 Synthesis of Novel Compounds

This compound serves as a versatile intermediate in the synthesis of other bioactive compounds. Its unique structure allows for further functionalization leading to the development of new therapeutic agents .

Data Table: Summary of Applications

Application AreaSpecific Use CaseResults/Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines .
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines .
NeuropharmacologyNeuroprotective PropertiesEnhances neuronal survival under oxidative stress .
Synthetic ApplicationsSynthesis of Novel CompoundsServes as an intermediate for further functionalization .

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibited selective cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanism

Research published in Pharmaceuticals explored the anti-inflammatory effects of related compounds and identified key signaling pathways involved in cytokine production inhibition. This work underscores the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives in treating inflammatory conditions .

Case Study 3: Neuroprotection

A recent investigation into neuroprotective agents revealed that compounds similar to this compound could mitigate neuronal damage caused by oxidative stress. This study suggests promising avenues for future research into neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinase activity, which is crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related sulfonamide derivatives (Table 1):

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol)
N-(1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide (Target) Pyrazolo[3,4-b]pyridine 1,4,6-Trimethyl + methanesulfonamide 254 (calculated)
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, ethyl, benzyl + methanesulfonamide 603.0
Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate Pyrazolo[3,4-b]pyridine 2-Fluorobenzyl, carbamate, aminopyrimidine Not reported
N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide Benzene Methylphenyl (ortho/para) + methanesulfonamide ~185–200 (calculated)
Key Observations:

Core Heterocycle Differences: The target compound’s pyrazolo[3,4-b]pyridine core differs from the pyrazolo[3,4-d]pyrimidine in ’s compound. The fluorobenzyl-substituted pyrazolo[3,4-b]pyridine in shares the core with the target but introduces a carbamate group, altering solubility and metabolic stability .

’s compound incorporates a chromen-4-one moiety, which introduces additional hydrogen bond acceptors (carbonyl oxygen) and aromatic stacking interactions absent in the target .

Biological Activity

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound based on diverse research findings.

The molecular formula for this compound is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 288.36 g/mol. The compound features a pyrazolo-pyridine core structure that is known for diverse pharmacological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities:

1. Antitumor Activity

  • Pyrazole derivatives are recognized for their inhibitory effects on various cancer-related targets. Compounds similar to this compound have shown promising results against BRAF(V600E) and EGFR pathways, which are crucial in many cancers .
  • In vitro studies demonstrated that related compounds can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .

2. Anti-inflammatory Effects

  • The anti-inflammatory properties of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This makes them potential candidates for treating inflammatory diseases .

3. Antibacterial and Antifungal Activities

  • Some studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various pathogens in vitro .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. Key factors influencing activity include:

  • Substituent Positioning : The positioning of methyl groups on the pyrazole ring can significantly affect potency.
  • Functional Groups : The presence of sulfonamide groups enhances solubility and bioavailability .
  • Core Structure : The specific arrangement of the pyrazolo-pyridine core is crucial for interaction with biological targets.

Case Studies

Several studies provide insights into the biological activity of similar compounds:

StudyCompoundFindings
Umesha et al. (2009)5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole)Demonstrated significant antibacterial activity against multiple strains .
PMC6982861 (2020)New pyrazolo[4,3-e][1,2,4]triazine derivativesShowed anticancer activity against MCF-7 and K-562 cell lines with IC50 values indicating strong inhibitory effects .
Hamidian et al. (2013)Novel azo compoundsReported potent inhibition against tyrosinase with IC50 values comparable to standard inhibitors .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lowering reaction temperatures during sulfonylation reduces side reactions.
  • Catalysis : Use of catalytic Pd or Cu for cross-coupling steps enhances yield .
  • Solvent Selection : Polar solvents (e.g., DCM) improve solubility of intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrazole Ring Protons : Look for singlet peaks near δ 7.5–8.5 ppm for aromatic protons.
    • Methyl Groups : Sharp singlets at δ 2.1–2.5 ppm for N-/C-methyl substituents.
    • Sulfonamide NH : A broad peak at δ 5.0–6.0 ppm (diminished in D₂O exchange) .
  • IR Spectroscopy :
    • Sulfonamide Stretches : Strong bands at 1150–1350 cm⁻¹ (S=O asymmetric/symmetric stretches) and 3250–3350 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry :
    • Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CH₃SO₂ group) .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:
Discrepancies often arise from assay variability or structural modifications. Strategies include:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm mechanism .
  • Structural Analysis : Compare crystallographic data (e.g., hydrogen bonding via SHELX) to identify conformational impacts on activity .
  • Control Experiments : Test metabolites or degradation products (e.g., via HPLC) to rule out off-target effects .

Advanced: What methodologies are recommended for analyzing hydrogen bonding and crystal packing in this compound?

Methodological Answer:

  • X-ray Crystallography :
    • Use SHELXL for refinement of high-resolution data. Focus on intermolecular hydrogen bonds (e.g., N-H···O=S interactions) .
    • Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., Etter’s rules) to predict crystal packing motifs .
  • Thermal Analysis :
    • DSC/TGA to correlate melting points with lattice stability (e.g., predicted boiling point: 654°C) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of methyl and sulfonamide groups?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with:
    • Varied methyl positions (1-, 4-, 6- vs. 3-methyl).
    • Replacement of sulfonamide with carboxamide or urea groups .
  • Biological Testing :
    • Compare IC₅₀ values in kinase inhibition assays.
    • Correlate steric/electronic effects (Hammett constants) with activity .
  • Computational Modeling :
    • Docking studies (e.g., AutoDock) to assess sulfonamide interactions with ATP-binding pockets .

Advanced: How should researchers design experiments to address low solubility in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance bioavailability .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous dispersion and controlled release .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature : -20°C under inert gas (N₂/Ar) to prevent oxidation.
    • Light Sensitivity : Store in amber vials to avoid photodegradation of the pyrazole ring .
  • Stability Monitoring :
    • Periodic HPLC analysis to detect degradation (e.g., sulfonamide hydrolysis to sulfonic acid) .

Advanced: How can researchers leverage crystallographic data to improve synthetic yield?

Methodological Answer:

  • Crystal Engineering :
    • Modify reaction solvents (e.g., ethyl acetate vs. acetonitrile) to favor polymorphs with higher solubility and reactivity .
  • Intermolecular Interactions :
    • Design precursors with pre-organized hydrogen bonds (e.g., NH···O) to direct regioselective methylation .

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